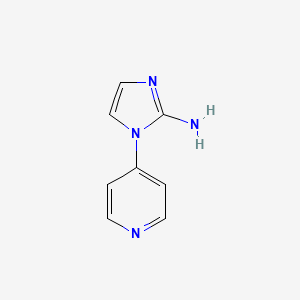

1-(Pyridin-4-yl)-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

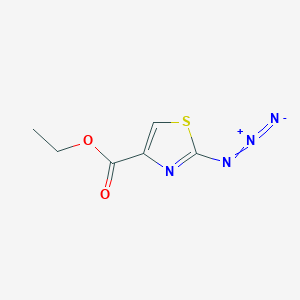

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of 1-(4-Pyridyl)ethylamine, a related compound, has been characterized . Another study reported the arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine and its derivatives within a layered structure of zirconium 4-sulfophenylphosphonate .Scientific Research Applications

Synthetic Pathways and Heterocyclic Chemistry

Researchers have developed innovative synthetic pathways for creating imidazo-fused heteroaromatics, including imidazo[1,2-a]pyridines, utilizing 1-(Pyridin-4-yl)-1H-imidazol-2-amine and related compounds. A direct route employing nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition provides convergent and regioselective access to these compounds. This method accommodates significant structural variation and tolerates sensitive functional groups, showcasing the versatility of this compound in synthesizing complex heteroaromatic structures (Garzón & Davies, 2014).

Metal-Free Synthetic Methods

Innovations in metal-free synthetic methods for constructing imidazo[1,2-a]pyridines have been demonstrated, highlighting a transition-metal-free three-component reaction for C-N, C-O, and C-S bond formation. This development underscores the compound's role in facilitating efficient, environmentally friendly synthetic routes (Cao et al., 2014).

Complementary Syntheses for CGRP Receptor Antagonists

The compound serves as a key intermediate in synthesizing privileged substructures for CGRP receptor antagonists. Two efficient syntheses from complementary starting materials have been developed, featuring chemoselective reductive amination and Pd-catalyzed amination. These methodologies are crucial for producing compounds with potential therapeutic applications (Leahy et al., 2012).

Novel Reaction Mechanisms

A novel reaction mechanism involving 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine has been developed, leading to the synthesis of imidazo[1,2-a]pyridin-2-one derivatives. This method highlights the compound's utility in exploring new chemical transformations under microwave irradiation (Tu et al., 2007).

Catalytic Applications

Copper-catalyzed tandem oxidative C–H amination/cyclizations have been utilized to synthesize imidazo[1,2-a]pyridines directly. This approach demonstrates the compound's role in developing cost-effective, high-yield synthetic strategies for heterocyclic compounds, further enabling the synthesis of therapeutically relevant molecules (Pericherla et al., 2013).

Mechanism of Action

Target of Action

The primary target of 1-(Pyridin-4-yl)-1H-imidazol-2-amine is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . It plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .

Mode of Action

This compound interacts with its target, PRS, by binding to the ATP-site . This interaction inhibits the function of PRS, thereby disrupting protein synthesis .

Biochemical Pathways

The inhibition of PRS affects the protein synthesis pathway, leading to a disruption in the normal functioning of the cell

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, ranging from binding interactions to enzymatic inhibition or activation .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters and binding proteins .

Properties

IUPAC Name |

1-pyridin-4-ylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-1-3-10-4-2-7/h1-6H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJPWSHAXPSBRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2759225.png)

![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2759230.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2759231.png)

![2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2759232.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2759233.png)

![Acetic acid, 2-[(1-methyl-1H-indazol-3-yl)oxy]-](/img/structure/B2759234.png)

![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2759236.png)

![N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2759241.png)

![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2759243.png)